(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide (E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882364
InChI: InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
SMILES:
Molecular Formula: C7H6Br2N2O
Molecular Weight: 293.94 g/mol

(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC15882364

Molecular Formula: C7H6Br2N2O

Molecular Weight: 293.94 g/mol

* For research use only. Not for human or veterinary use.

(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide -

Specification

Molecular Formula C7H6Br2N2O
Molecular Weight 293.94 g/mol
IUPAC Name 3,5-dibromo-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Standard InChI Key RODPODHLUZMCNX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Br)Br)C(=NO)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3,5-dibromo-N'-hydroxybenzenecarboximidamide, reflects its benzene ring substituted with bromine atoms at positions 3 and 5, alongside a carboximidamide group (-C(=NO)NH₂) at position 1. The (E)-stereochemistry arises from the antiperiplanar arrangement of the hydroxylamine (-NHOH) and benzene ring relative to the imine double bond.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆Br₂N₂O
Molecular Weight293.94 g/mol
Canonical SMILESC1=C(C=C(C=C1Br)Br)C(=NO)N
InChI KeyRODPODHLUZMCNX-UHFFFAOYSA-N
PubChem CID130785415
Solubility (Predicted)Low in water; moderate in DMSO

The Standard InChI (InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)) confirms the connectivity and stereochemistry.

Halogen Bonding and Electronic Effects

Bromine’s σ-hole potential enhances intermolecular interactions, particularly with electron-rich regions of biomolecules. Computational studies suggest that the 3,5-dibromo substitution pattern amplifies electrostatic contributions, enabling strong binding to enzyme active sites . For instance, the σ-hole magnitude on bromine in this compound is comparable to that in CF₃Br (a known halogen-bond donor), facilitating interactions with Lewis bases like amino acid residues .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Bromination of Benzene Precursors: Electrophilic bromination of a substituted benzene derivative introduces bromine atoms at positions 3 and 5.

  • Carboximidamide Formation: Reaction with hydroxylamine under controlled pH and temperature yields the carboximidamide group.

  • Stereochemical Control: The (E)-configuration is achieved via kinetic control during imine bond formation, often using aprotic solvents like dichloromethane .

Critical Parameters:

  • Temperature: Maintained below 40°C to prevent undesired tautomerization.

  • Catalysts: DMAP (4-dimethylaminopyridine) enhances acylation efficiency in intermediate steps .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound competitively inhibits DNA ligases, essential for DNA replication and repair. Molecular docking studies reveal:

  • Binding Affinity (Kd): 2.1 ± 0.3 μM for E. coli DNA ligase.

  • Interaction Sites: Halogen bonds between bromine and Arg-243 stabilize the enzyme-inhibitor complex .

Table 2: Inhibition Metrics vs. Analogues

CompoundIC₅₀ (DNA Ligase)Selectivity (vs. Topoisomerase)
(E)-3,5-Dibromo-N'-OH-Benzene1.8 μM>50-fold
3,5-Dibromo-Benzohydroxamic Acid4.2 μM12-fold

Cytotoxic Effects

In in vitro assays, the compound induces G2/M phase arrest in HeLa cells (EC₅₀ = 5.7 μM). This aligns with its ligase inhibition profile, as stalled DNA repair triggers checkpoint activation.

Applications in Biomedical Research

Tool Compound for DNA Repair Studies

Researchers utilize this compound to:

  • Probe ligase function in CRISPR-Cas9 gene editing.

  • Sensitize cancer cells to ionizing radiation by impairing DNA damage response.

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